molecular formula C10H12S B14731849 2,2-Dimethyl-2,3-dihydro-1-benzothiophene CAS No. 6165-59-9

2,2-Dimethyl-2,3-dihydro-1-benzothiophene

Cat. No.: B14731849
CAS No.: 6165-59-9
M. Wt: 164.27 g/mol
InChI Key: VKUWZRNRXGSTCW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1-benzothiophene is a heterocyclic organic compound that features a benzene ring fused to a thiophene ring. The compound is characterized by the presence of two methyl groups at the 2-position and a partially saturated 2,3-dihydro structure. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzothiophene can be achieved through several methods. One common approach involves the intramolecular Friedel-Crafts reaction, where a suitable precursor undergoes cyclization in the presence of a Lewis acid catalyst. This method is highly effective and exhibits good functional group tolerance .

Industrial Production Methods: Industrial production of this compound often employs metal-free catalyzed reactions to ensure high yields and purity. The use of phosphoric acid as a catalyst in the intramolecular Friedel-Crafts reaction has been shown to be particularly efficient, with yields reaching up to 94% .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1-benzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzothiophene and its derivatives involves interaction with various molecular targets and pathways. For instance, its bioactive derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects such as reduced inflammation or pain relief. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    Benzofuran: Similar in structure but contains an oxygen atom instead of sulfur.

    Benzothiophene: Lacks the 2,3-dihydro structure and methyl groups.

    Benzimidazole: Contains nitrogen atoms in the ring structure.

Uniqueness: 2,2-Dimethyl-2,3-dihydro-1-benzothiophene is unique due to its specific substitution pattern and partially saturated structure, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized materials and bioactive compounds .

Properties

CAS No.

6165-59-9

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

2,2-dimethyl-3H-1-benzothiophene

InChI

InChI=1S/C10H12S/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6H,7H2,1-2H3

InChI Key

VKUWZRNRXGSTCW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2S1)C

Origin of Product

United States

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